(2-Fluoro-4-isopropoxyphenyl)boronic acid
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Overview
Description
(2-Fluoro-4-isopropoxyphenyl)boronic acid is an organic compound with the molecular formula C9H12BFO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluoro group at the 2-position and an isopropoxy group at the 4-position. This compound is used in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-isopropoxyphenyl)boronic acid typically involves the reaction of 2-fluoro-4-isopropoxyphenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-isopropoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The fluoro and isopropoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
(2-Fluoro-4-isopropoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-4-isopropoxyphenyl)boronic acid involves its ability to form covalent bonds with nucleophilic sites on target molecules. The boronic acid group can interact with hydroxyl or amino groups, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Fluoro-4-isopropoxyphenyl)boronic acid is unique due to the presence of both fluoro and isopropoxy substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(2-fluoro-4-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYDUWGUTFJYHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(C)C)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720962 |
Source
|
Record name | {2-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90720962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586389-90-4 |
Source
|
Record name | {2-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90720962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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